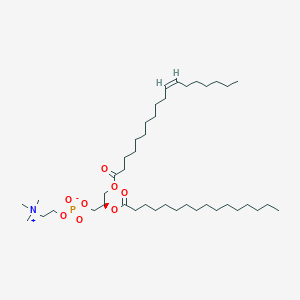![molecular formula C29H48O B12062622 10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062622.png)
10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,13-ジメチル-17-[(E)-5-プロパン-2-イルヘプト-5-エン-2-イル]-2,3,4,7,8,9,11,12,14,15,16,17-ドデカヒドロ-1H-シクロペンタ[a]フェナントレン-3-オールは、ステロイド類に属する複雑な有機化合物です。この化合物は、複数の環と官能基を含む複雑な構造を特徴としており、さまざまな科学研究分野で注目されています。
準備方法
合成経路と反応条件
10,13-ジメチル-17-[(E)-5-プロパン-2-イルヘプト-5-エン-2-イル]-2,3,4,7,8,9,11,12,14,15,16,17-ドデカヒドロ-1H-シクロペンタ[a]フェナントレン-3-オールの合成は、一般的に多段階有機合成を伴います。このプロセスは、コアシクロペンタ[a]フェナントレン構造の調製から始まり、続いて側鎖と官能基が導入されます。重要なステップには以下が含まれます。
環化反応: 適切な前駆体の環化によるシクロペンタ[a]フェナントレンコアの形成。
官能基の改変: グリニャール試薬、有機リチウム化合物、酸化剤などの試薬を使用して、ヒドロキシル基と二重結合を導入する。
側鎖の伸長: アルキル化反応によってプロパン-2-イルヘプト-5-エン-2-イル側鎖を付加する。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、大規模生産に最適化されています。これには、連続フロー反応器の使用、最適な反応条件のハイスループットスクリーニング、収率を向上させ、反応時間を短縮するための触媒の使用が含まれます。
化学反応の分析
反応の種類
10,13-ジメチル-17-[(E)-5-プロパン-2-イルヘプト-5-エン-2-イル]-2,3,4,7,8,9,11,12,14,15,16,17-ドデカヒドロ-1H-シクロペンタ[a]フェナントレン-3-オールは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: PCC(ピリジニウムクロロクロメート)またはKMnO4(過マンガン酸カリウム)などの酸化剤を使用して、ヒドロキシル基をケトンまたはアルデヒドに変換する。
還元: NaBH4(水素化ホウ素ナトリウム)またはLiAlH4(水素化リチウムアルミニウム)などの還元剤を使用して、二重結合またはケトンをアルコールに還元する。
置換: ハロゲン(Cl2、Br2)またはニトロ化剤(HNO3)を使用して、芳香環をハロゲン化またはニトロ化する。
一般的な試薬と条件
酸化剤: PCC、KMnO4、CrO3。
還元剤: NaBH4、LiAlH4。
触媒: Pd/C(炭素担持パラジウム)、PtO2(二酸化白金)。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化によりケトンが生成され、二重結合の還元により飽和炭化水素が生成される場合があります。
科学研究への応用
10,13-ジメチル-17-[(E)-5-プロパン-2-イルヘプト-5-エン-2-イル]-2,3,4,7,8,9,11,12,14,15,16,17-ドデカヒドロ-1H-シクロペンタ[a]フェナントレン-3-オールは、科学研究でいくつかの応用があります。
化学: ステロイド合成と反応を研究するためのモデル化合物として使用される。
生物学: 生物学的経路における役割と細胞プロセスへの影響について調査される。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について探求される。
産業: 複雑な有機分子の合成や他のステロイド化合物の前駆体として使用される。
科学的研究の応用
10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol has several applications in scientific research:
Chemistry: Used as a model compound for studying steroid synthesis and reactions.
Biology: Investigated for its role in biological pathways and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for other steroidal compounds.
作用機序
10,13-ジメチル-17-[(E)-5-プロパン-2-イルヘプト-5-エン-2-イル]-2,3,4,7,8,9,11,12,14,15,16,17-ドデカヒドロ-1H-シクロペンタ[a]フェナントレン-3-オールが効果を発揮するメカニズムには、特定の分子標的と経路との相互作用が含まれます。これらには以下が含まれます。
受容体結合: ステロイド受容体に結合し、遺伝子発現と細胞応答を調節する。
酵素阻害: 炎症性経路に関与する酵素を阻害し、炎症性メディエーターの産生を抑制する。
シグナル伝達: 細胞の増殖、分化、アポトーシスを調節するシグナル伝達経路を調節する。
類似化合物との比較
類似化合物
コレステロール: よく知られたステロイドで、同様のコア構造を持ちますが、側鎖が異なります。
テストステロン: 別のステロイドで、異なる官能基と生物活性があります。
エストラジオール: 同様のシクロペンタ[a]フェナントレンコアを持ちますが、置換基が異なるステロイドホルモンです。
独自性
10,13-ジメチル-17-[(E)-5-プロパン-2-イルヘプト-5-エン-2-イル]-2,3,4,7,8,9,11,12,14,15,16,17-ドデカヒドロ-1H-シクロペンタ[a]フェナントレン-3-オールは、独自の側鎖と官能基により、独特の化学的および生物学的特性を持つため、ユニークです。さまざまな化学反応を起こす能力と潜在的な治療効果により、科学研究で注目されている化合物です。
特性
分子式 |
C29H48O |
|---|---|
分子量 |
412.7 g/mol |
IUPAC名 |
10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7+ |
InChIキー |
OSELKOCHBMDKEJ-QPSGOUHRSA-N |
異性体SMILES |
C/C=C(\CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)/C(C)C |
正規SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)
